![molecular formula C16H16Cl2N2O B4059457 4-{[6-(3,4-dichlorophenyl)pyridin-3-yl]methyl}morpholine](/img/structure/B4059457.png)
4-{[6-(3,4-dichlorophenyl)pyridin-3-yl]methyl}morpholine
Overview
Description
4-{[6-(3,4-dichlorophenyl)pyridin-3-yl]methyl}morpholine, also known as DPM-III, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.
Scientific Research Applications
Synthesis and Characterization
Morpholine derivatives have been synthesized and characterized in numerous studies, indicating their importance in chemical research. For instance, a study detailed the synthesis and spectroscopic characterization of Co(III) complexes involving morpholine, showcasing their structural properties through X-ray diffraction, which reveals weak hydrogen bonding and π–π interactions (Amirnasr et al., 2001). Another research elaborated on the synthesis of morpholine derivatives as intermediates, emphasizing their role in inhibiting tumor necrosis factor alpha and nitric oxide, highlighting a green synthetic method for their production (Lei et al., 2017).
Applications in Coordination Chemistry
Morpholine compounds have found applications in coordination chemistry, where they are used to synthesize complexes with potential catalytic properties. A study on the synthesis and structural chemistry of N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes revealed their efficacy as catalysts for the Heck reaction, with the structures of these complexes showcasing nearly square planar geometry around palladium (Singh et al., 2013).
Photophysical Evaluation
Morpholine derivatives have also been evaluated for their photophysical properties. A study on the synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds demonstrated high emissive fluorophores in solution and the solid state, indicating their potential use in fluorescent materials (Hagimori et al., 2019).
Antimicrobial and Antiurease Activities
Research on newly synthesized morpholine derivatives containing an azole nucleus assessed their antimicrobial and antiurease activities, revealing some compounds' efficacy against M. smegmatis, C. albicans, and S. cerevisiae, with notable enzyme inhibition activity (Bektaş et al., 2012).
Corrosion Inhibition
Morpholine derivatives have been studied for their effectiveness as corrosion inhibitors. A specific study synthesized Mannich bases from morpholine and examined their performance in protecting mild steel surfaces in hydrochloric acid solutions, showing significant inhibition efficiency (Jeeva et al., 2015).
properties
IUPAC Name |
4-[[6-(3,4-dichlorophenyl)pyridin-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c17-14-3-2-13(9-15(14)18)16-4-1-12(10-19-16)11-20-5-7-21-8-6-20/h1-4,9-10H,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCNPCKWEBIOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(C=C2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



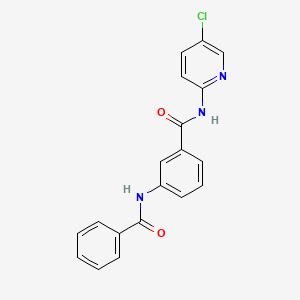
![{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetonitrile](/img/structure/B4059383.png)
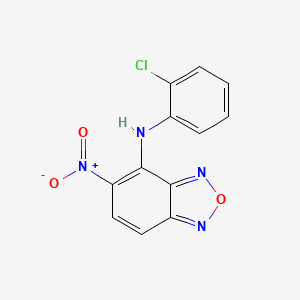
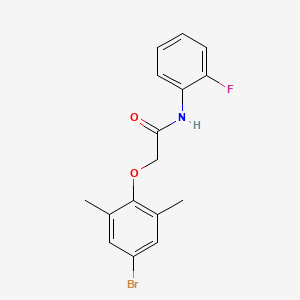
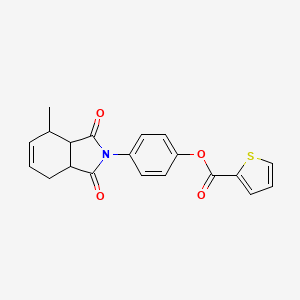
![5-(3,5-dichloro-4-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4059403.png)
![3,3'-[(2-methoxyphenyl)methylene]bis-1H-indole](/img/structure/B4059418.png)
![2,6-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4059425.png)
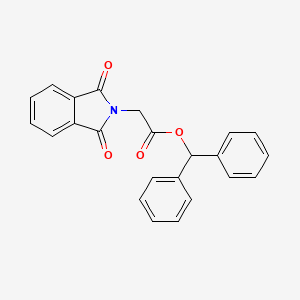
![4-(5-bromo-2-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one](/img/structure/B4059434.png)
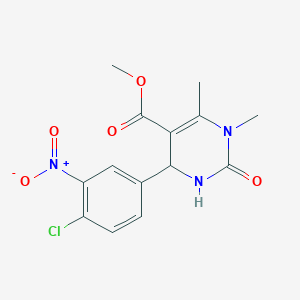
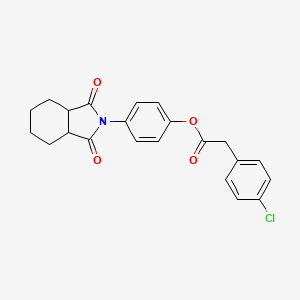
![4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one](/img/structure/B4059448.png)
